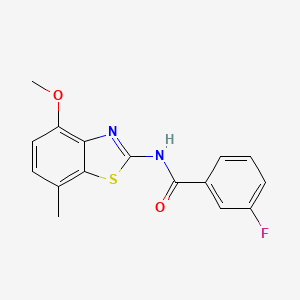

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

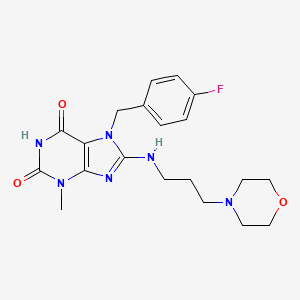

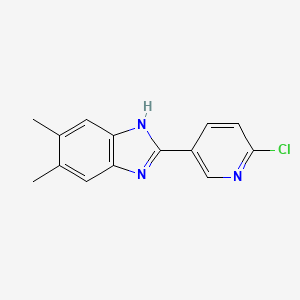

“3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H13FN2O2S . It is a derivative of benzamide, which is a potent PDE10A inhibitor . PDE10A is a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process . A radical approach is often utilized for the protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods. The InChI string representation of the molecule is1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) . Chemical Reactions Analysis

The chemical reactions involving “this compound” can include various transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . These reactions are often facilitated by the Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO . It is also insoluble in water .科学的研究の応用

Imaging Agents Development

Several fluorine-containing benzamide analogs have been synthesized and evaluated as potential ligands for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds, with varying affinities for sigma2 receptors, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies. This suggests their utility in imaging applications related to cancer diagnostics and therapy monitoring (Tu et al., 2007).

Antitumor Activity

Compounds such as mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized and shown potent cytotoxicity in vitro against certain cancer cell lines. Their ability to induce cytochrome P450 CYP1A1, crucial for their antitumor specificity, makes them promising candidates for pharmaceutical development targeting cancer (Hutchinson et al., 2001).

Chemical Synthesis and Material Science

The synthesis and reactivity of compounds like N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide have been explored for their potential in Julia olefination, leading to the creation of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones. These compounds serve as intermediates for further chemical transformations, demonstrating the chemical versatility of fluorinated benzothiazoles (Ghosh et al., 2009).

Fluorescent Probes for Sensing Applications

Derivatives of benzothiazole have been investigated for their application as fluorescent probes, sensitive to pH changes and metal cations. Their high sensitivity and selectivity towards pH and specific metal ions underline their potential in developing new fluorescent probes for biological and chemical sensing applications (Tanaka et al., 2001).

特性

IUPAC Name |

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-9-6-7-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQULECHNYWABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2556494.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2556495.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2556504.png)

![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)

![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)

![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)